1-(4-Methoxyphenyl)-2-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone

説明

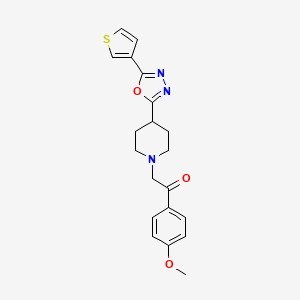

The compound 1-(4-Methoxyphenyl)-2-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone features a 4-methoxyphenyl ethanone core linked to a piperidine ring substituted with a 1,3,4-oxadiazole heterocycle bearing a thiophen-3-yl group. Its structural complexity combines aromatic (methoxyphenyl, thiophene), heterocyclic (oxadiazole), and aliphatic (piperidine) components, which are common in bioactive molecules targeting enzymes or receptors .

特性

IUPAC Name |

1-(4-methoxyphenyl)-2-[4-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O3S/c1-25-17-4-2-14(3-5-17)18(24)12-23-9-6-15(7-10-23)19-21-22-20(26-19)16-8-11-27-13-16/h2-5,8,11,13,15H,6-7,9-10,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJXMLFLWWCFFFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)CN2CCC(CC2)C3=NN=C(O3)C4=CSC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

1-(4-Methoxyphenyl)-2-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a methoxyphenyl group, a piperidine moiety, and an oxadiazole ring, suggest diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C20H21N3O3S, with a molecular weight of 383.47 g/mol. The compound's structure includes:

- Methoxyphenyl group : Enhances lipophilicity and biological activity.

- Piperidine moiety : Often associated with analgesic and antipsychotic properties.

- Oxadiazole ring : Known for various biological activities including anti-inflammatory and anticancer effects.

Anticancer Properties

Research indicates that compounds containing oxadiazole moieties exhibit diverse biological activities, particularly in oncology. The compound has shown promising results in inhibiting cancer cell proliferation. For instance:

| Compound | Activity | IC50 (µM) | Target |

|---|---|---|---|

| This compound | Anticancer | 1.4 | MCF-7 cells |

| Similar oxadiazole derivatives | Anticancer | Varies | Various cancer cell lines |

In vitro studies have demonstrated that the compound activates apoptotic pathways in cancer cells by increasing p53 expression and caspase-3 cleavage, leading to programmed cell death .

The mechanism through which this compound exerts its effects involves:

- Inhibition of cell proliferation : The compound disrupts cell cycle progression in cancer cells.

- Induction of apoptosis : Activation of intrinsic apoptotic pathways through upregulation of pro-apoptotic proteins.

- Interaction with molecular targets : Potential binding to specific receptors or enzymes involved in tumor growth.

Antimicrobial Activity

While primarily studied for anticancer properties, there is emerging evidence suggesting antimicrobial activity against various pathogens. The compound's structural analogs have shown effective inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli, indicating potential utility in treating infections .

Case Studies

Several studies have highlighted the biological efficacy of related compounds:

- Study on Oxadiazole Derivatives : A series of oxadiazole derivatives were synthesized and evaluated for their anticancer properties. Compounds similar to this compound demonstrated significant cytotoxicity against breast cancer cell lines .

- Immunomodulatory Effects : Research has indicated that derivatives with similar structures can modulate immune responses by enhancing T-cell proliferation and cytokine production .

類似化合物との比較

Structural Analogues and Key Differences

The following table summarizes structurally related compounds and their distinguishing features:

Functional Group Impact on Bioactivity

- Thiophene vs. Phenyl Substitutions: The thiophen-3-yl group in the target compound may enhance π-π stacking interactions in biological targets compared to phenyl or chlorophenyl substituents (e.g., 14a in ). Thiophene-containing analogues like 7d () exhibit notable anticancer activity, suggesting the heteroaromatic thiophene could be critical for target binding .

- Piperidine Linkers: Piperidine rings (as in the target compound and 8i) improve solubility and membrane permeability. However, sulfonyl-piperidine derivatives (e.g., 8i) prioritize LOX inhibition, whereas non-sulfonylated piperidines (e.g., target compound) may favor different targets .

Methoxyphenyl vs. Fluorophenyl :

Methoxy groups enhance electron-donating capacity and metabolic stability, whereas fluorophenyl groups (as in 7d) increase electronegativity and binding affinity to hydrophobic pockets .

Spectroscopic and Physical Properties

Research Implications and Gaps

- The target compound’s thiophene-oxadiazole core aligns with bioactive molecules like 7d, but its piperidine-methoxyphenyl combination is unique.

- Comparative pharmacokinetic studies are needed to assess how the thiophene moiety influences absorption and metabolism relative to phenyl analogues.

準備方法

Hydrazide Formation

Thiophene-3-carboxylic acid is esterified using ethanol and sulfuric acid (Yield: 85–90%), followed by reflux with hydrazine hydrate to yield thiophene-3-carbohydrazide.

Reaction Conditions :

Cyclization to 1,3,4-Oxadiazole

Thiophene-3-carbohydrazide undergoes cyclization with carbon disulfide (CS₂) in ethanol under basic conditions (KOH) to form 5-(thiophen-3-yl)-1,3,4-oxadiazole-2-thione.

Optimization :

- Prolonged reflux (8 h) increases yield to 79–87%.

- Thione intermediate is oxidized to carboxylic acid using H₂O₂/Fe³⁺.

Synthesis of 1-(4-Methoxyphenyl)Ethanone

Friedel-Crafts acylation of anisole with acetyl chloride in AlCl₃ yields 1-(4-methoxyphenyl)ethanone (Yield: 82–88%). Selective protection of the ketone via ketal formation prevents side reactions during subsequent alkylation.

Final Coupling Strategies

Nucleophilic Alkylation

The piperidine-oxadiazole intermediate reacts with 2-chloro-1-(4-methoxyphenyl)ethanone in acetonitrile with K₂CO₃.

Conditions :

Reductive Amination

Alternative approaches employ reductive amination of 4-(oxadiazol-2-yl)piperidine with 1-(4-methoxyphenyl)-2-oxoethylamine using NaBH₃CN.

Advantages :

Analytical Validation and Spectral Data

¹H NMR (400 MHz, CDCl₃) :

- δ 7.82 (s, 1H, thiophene-H)

- δ 6.92 (d, J = 8.8 Hz, 2H, methoxyphenyl)

- δ 3.84 (s, 3H, OCH₃)

- δ 3.52 (m, 4H, piperidine).

Challenges and Optimization

Q & A

Q. What are the key synthetic steps for preparing this compound?

The synthesis typically involves a multi-step process:

- Step 1 : Formation of the oxadiazole ring via cyclization of hydrazides with carboxylic acid derivatives under reflux conditions .

- Step 2 : Functionalization of the piperidine ring with the thiophene-oxadiazole moiety using coupling reagents in solvents like DMF or dichloromethane .

- Step 3 : Final coupling of the methoxyphenyl ethanone group under inert atmospheres to prevent oxidation .

Key Conditions: Temperature (60–100°C), catalysts (e.g., Pd for cross-coupling), and anhydrous solvents.

Q. Which analytical techniques are critical for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : To confirm proton environments (e.g., methoxy group at δ 3.8–4.0 ppm, aromatic protons at δ 6.8–8.2 ppm) .

- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% required for pharmacological studies) .

- Mass Spectrometry (MS) : To verify molecular weight (e.g., [M+1]⁺ peak matching theoretical mass) .

Q. What structural features contribute to its potential pharmacological activity?

- Oxadiazole ring : Enhances metabolic stability and hydrogen-bonding interactions with biological targets .

- Piperidine-thiophene linkage : Modulates lipophilicity and membrane permeability .

- 4-Methoxyphenyl group : Influences electronic effects and receptor binding affinity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates .

- Catalyst Screening : Test Pd-based catalysts for cross-coupling efficiency; optimize loading (0.5–2 mol%) .

- Temperature Control : Gradual heating (e.g., 70°C → 100°C) to minimize side reactions during cyclization .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization .

Q. How do structural analogs compare in biological activity?

| Analog | Modification | Activity Trend |

|---|---|---|

| 1-(4-Ethylphenyl)-2-(oxadiazole) | Ethyl vs. methoxy substitution | Reduced antimicrobial activity |

| Thiadiazole-containing derivatives | Oxadiazole → thiadiazole | Enhanced anticancer potency |

| Piperazine analogs | Piperidine → piperazine | Improved solubility in aqueous media |

| Source: Comparative data from structural analogs in |

Q. How can researchers resolve discrepancies in biological activity data?

- Assay Validation : Replicate studies using standardized protocols (e.g., MIC for antimicrobial tests) .

- Structural Confirmation : Re-analyze compound purity via NMR/HPLC to rule out degradants .

- Computational Modeling : Perform docking studies to identify binding site variations (e.g., oxadiazole interactions with kinase active sites) .

Q. What strategies mitigate challenges in crystallizing this compound?

- Solvent Pairing : Use slow evaporation with ethanol/water (7:3 ratio) to promote crystal growth .

- Temperature Gradients : Cool solutions from 25°C to 4°C over 48 hours .

- Seeding : Introduce microcrystals from prior batches to nucleate growth .

Data Analysis & Methodological Challenges

Q. How should researchers interpret conflicting spectroscopic data?

- Case Example : Discrepant NMR shifts may arise from solvent polarity (DMSO vs. CDCl₃) or tautomerism in the oxadiazole ring .

- Resolution : Compare with reference spectra of analogous compounds and validate via 2D NMR (COSY, HSQC) .

Q. What computational tools predict electronic properties relevant to reactivity?

- DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to assess HOMO-LUMO gaps and dipole moments .

- Molecular Dynamics (MD) : Simulate solvation effects in water/DMSO to predict solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。